molecular formula C18H20N2O2S B3941762 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea

3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea

Cat. No.: B3941762
M. Wt: 328.4 g/mol
InChI Key: RFJCCPXRHIONTJ-UHFFFAOYSA-N
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Description

3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea is a complex organic compound that features a benzyl group, a dihydrobenzodioxin moiety, and a methylthiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The dihydrobenzodioxin structure can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,4-benzodioxin.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methylthiourea Group: The methylthiourea group can be synthesized by reacting methyl isothiocyanate with an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dihydrobenzodioxin moieties.

    Reduction: Reduction reactions can occur at the thiourea group, potentially converting it to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methylthiourea groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and dihydrobenzodioxin moieties.

    Reduction: Reduced forms of the thiourea group, such as thiols or amines.

    Substitution: Substituted derivatives at the benzyl or methylthiourea groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea can be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea involves its interaction with specific molecular targets. The benzodioxin moiety may interact with enzymes or receptors, while the thiourea group could form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylurea: Similar structure but with a urea group instead of a thiourea group.

    3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.

    3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylisothiourea: Similar structure but with an isothiourea group instead of a thiourea group.

Uniqueness

The uniqueness of 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-20(18(23)19-11-14-7-3-2-4-8-14)12-15-13-21-16-9-5-6-10-17(16)22-15/h2-10,15H,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJCCPXRHIONTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea
Reactant of Route 2
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3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea
Reactant of Route 3
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea
Reactant of Route 4
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea
Reactant of Route 5
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea
Reactant of Route 6
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea

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